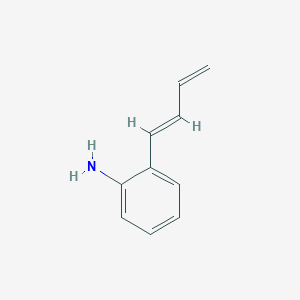
Benzenamine, 2-(1,3-butadienyl)-, (E)-(9CI)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzenamine, 2-(1,3-butadienyl)-, (E)-(9CI) is an organic compound with the molecular formula C10H11N It is an aniline derivative where the aniline group is substituted with a 1,3-butadienyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Benzenamine, 2-(1,3-butadienyl)-, (E)-(9CI) can be achieved through several methods. One common approach involves the reaction of aniline with 1,3-butadiene under specific conditions. This reaction typically requires a catalyst to facilitate the formation of the desired product. For instance, palladium-catalyzed amination reactions are often employed in the synthesis of aniline derivatives .
Industrial Production Methods
Industrial production of Benzenamine, 2-(1,3-butadienyl)-, (E)-(9CI) may involve large-scale catalytic processes. These processes are designed to maximize yield and efficiency while minimizing costs and environmental impact. The use of transition-metal catalysts, such as palladium or nickel, is common in industrial settings .
Analyse Chemischer Reaktionen
Types of Reactions
Benzenamine, 2-(1,3-butadienyl)-, (E)-(9CI) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert it into corresponding amines or other reduced forms.
Substitution: It can undergo electrophilic aromatic substitution reactions due to the presence of the aniline group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Electrophilic reagents like halogens (Cl2, Br2) or nitrating agents (HNO3) are typically used under acidic conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Corresponding amines.
Substitution: Halogenated or nitrated aniline derivatives.
Wissenschaftliche Forschungsanwendungen
Benzenamine, 2-(1,3-butadienyl)-, (E)-(9CI) has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: Its derivatives are studied for potential biological activity and pharmaceutical applications.
Medicine: Research is ongoing to explore its potential as a precursor for drug development.
Industry: It is used in the production of polymers and other materials with specific properties.
Wirkmechanismus
The mechanism of action of Benzenamine, 2-(1,3-butadienyl)-, (E)-(9CI) involves its interaction with various molecular targets. The presence of the aniline group allows it to participate in nucleophilic and electrophilic reactions. The butadienyl group can undergo polymerization reactions, making it useful in the synthesis of polymeric materials. The exact pathways and molecular targets depend on the specific application and reaction conditions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-[(1-methylbut-2-en-1-yl)aniline]
- 2-[(1-phenylbut-2-en-1-yl)aniline]
- 2-[(1-ethylbut-2-en-1-yl)aniline]
Uniqueness
Benzenamine, 2-(1,3-butadienyl)-, (E)-(9CI) is unique due to the presence of the 1,3-butadienyl group, which imparts distinct chemical properties compared to other aniline derivatives. This structural feature allows it to participate in specific polymerization reactions and makes it a valuable compound in materials science .
Eigenschaften
CAS-Nummer |
138386-62-6 |
|---|---|
Molekularformel |
C10H11N |
Molekulargewicht |
145.2 g/mol |
IUPAC-Name |
2-[(1E)-buta-1,3-dienyl]aniline |
InChI |
InChI=1S/C10H11N/c1-2-3-6-9-7-4-5-8-10(9)11/h2-8H,1,11H2/b6-3+ |
InChI-Schlüssel |
HESQEUJEXRPQNL-ZZXKWVIFSA-N |
SMILES |
C=CC=CC1=CC=CC=C1N |
Isomerische SMILES |
C=C/C=C/C1=CC=CC=C1N |
Kanonische SMILES |
C=CC=CC1=CC=CC=C1N |
Synonyme |
Benzenamine, 2-(1,3-butadienyl)-, (E)- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















